molecular formula C6H9NO4 B11920430 (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid

Cat. No.: B11920430
M. Wt: 159.14 g/mol
InChI Key: UMTGFXBGKMEXAO-BYPYZUCNSA-N
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Description

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidine is a four-membered nitrogen-containing heterocycle, characterized by its high ring-strain energy and strong molecular rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids, followed by deprotection and esterification. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A non-chiral analog with similar structural features.

    Proline: A naturally occurring amino acid with a similar ring structure.

    Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring.

Uniqueness

(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its high ring-strain energy and molecular rigidity make it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-1-methoxycarbonylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

UMTGFXBGKMEXAO-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)N1CC[C@H]1C(=O)O

Canonical SMILES

COC(=O)N1CCC1C(=O)O

Origin of Product

United States

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